molecular formula C21H19BrO3 B13393912 3-Bromo-4',4''-dimethoxytrityl alcohol

3-Bromo-4',4''-dimethoxytrityl alcohol

Cat. No.: B13393912
M. Wt: 399.3 g/mol
InChI Key: LRLOMWRZOXMWGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’,4’‘-dimethoxytrityl alcohol typically involves the reaction of 3-bromophenylmagnesium bromide with 4,4’'-dimethoxybenzophenone under Grignard reaction conditions . The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent, and the mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 3-Bromo-4’,4’'-dimethoxytrityl alcohol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’,4’'-dimethoxytrityl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 3-Bromo-4’,4’'-dimethoxytrityl alcohol involves its role as a protecting group. The trityl group forms a stable carbocation under acidic conditions, which can be easily removed to regenerate the free alcohol or amine . This stability and ease of removal make it an ideal protecting group in various synthetic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4’,4’'-dimethoxytrityl alcohol is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other trityl derivatives. The presence of both bromine and methoxy groups enhances its utility as a protecting group, offering selective protection and deprotection under mild conditions .

Properties

Molecular Formula

C21H19BrO3

Molecular Weight

399.3 g/mol

IUPAC Name

(3-bromophenyl)-bis(4-methoxyphenyl)methanol

InChI

InChI=1S/C21H19BrO3/c1-24-19-10-6-15(7-11-19)21(23,17-4-3-5-18(22)14-17)16-8-12-20(25-2)13-9-16/h3-14,23H,1-2H3

InChI Key

LRLOMWRZOXMWGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC(=CC=C3)Br)O

Origin of Product

United States

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